molecular formula C6H4BrN3 B169598 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 107465-26-9

7-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B169598
CAS No.: 107465-26-9
M. Wt: 198.02 g/mol
InChI Key: MAEKJMJZBRKGRA-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position of the triazolopyridine ring system. Triazolopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the bromination of [1,2,3]triazolo[1,5-a]pyridine using a brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane. The reaction is typically carried out in a toluene solution, yielding the desired product in good yield .

Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides. This catalyst-free and additive-free method is eco-friendly and results in the formation of 1,2,4-triazolo[1,5-a]pyridines, including this compound, in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding triazolopyridine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various nucleophiles can replace the bromine atom, leading to a wide range of derivatives.

    Cycloaddition Products: New heterocyclic compounds formed through cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    [1,2,3]Triazolo[1,5-a]pyridine: The parent compound without the bromine substitution.

    7-Chloro-[1,2,3]triazolo[1,5-a]pyridine: A similar compound with a chlorine atom instead of bromine.

    7-Iodo-[1,2,3]triazolo[1,5-a]pyridine: A similar compound with an iodine atom instead of bromine.

Uniqueness

7-Bromo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.

Properties

IUPAC Name

7-bromotriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEKJMJZBRKGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545700
Record name 7-Bromo[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107465-26-9
Record name 7-Bromo[1,2,3]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107465-26-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-[1,2,3]triazolo[1,5-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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